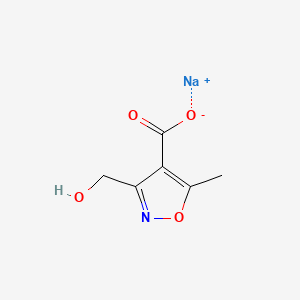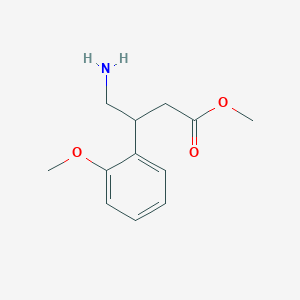
Methyl (3S,4S)-4-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-methyl (3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Rac-methyl (3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the amine or ester functionalities.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Hydrolysis: Sodium hydroxide (NaOH), sulfuric acid (H2SO4)
Major Products Formed
Deprotection: Yields the free amine
Substitution: Produces substituted pyrrolidine derivatives
Hydrolysis: Forms the corresponding carboxylic acid
Wissenschaftliche Forschungsanwendungen
Rac-methyl (3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of rac-methyl (3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be selectively removed to expose the active amine, which can then participate in further chemical reactions or biological processes.
Vergleich Mit ähnlichen Verbindungen
Rac-methyl (3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives and Boc-protected compounds:
Rac-methyl (3R,4R)-4-aminomethylpyrrolidine-3-carboxylate: Similar structure but lacks the Boc protecting group.
Boc-protected amino acids: Share the Boc protecting group but differ in the amino acid backbone.
Pyrrolidine-3-carboxylate derivatives: Vary in the substituents on the pyrrolidine ring and the ester group.
The uniqueness of rac-methyl (3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate lies in its specific combination of the Boc protecting group and the pyrrolidine-3-carboxylate scaffold, making it a versatile intermediate in organic synthesis and research.
Eigenschaften
Molekularformel |
C12H22N2O4 |
|---|---|
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
methyl (3S,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-8-5-13-7-9(8)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9+/m0/s1 |
InChI-Schlüssel |
WWJZPYMFPNHZBD-DTWKUNHWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CNC[C@H]1C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1CNCC1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


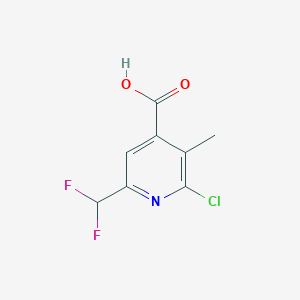
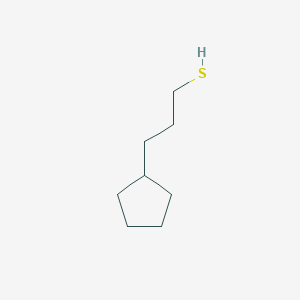


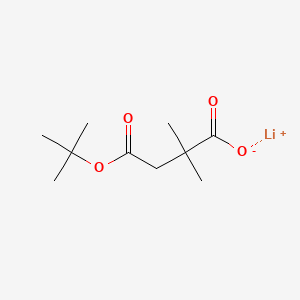


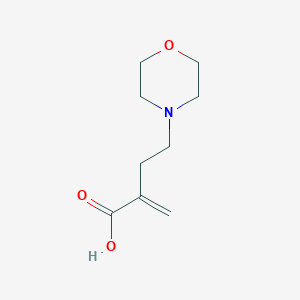
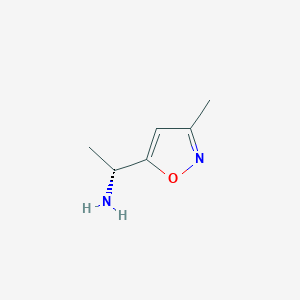
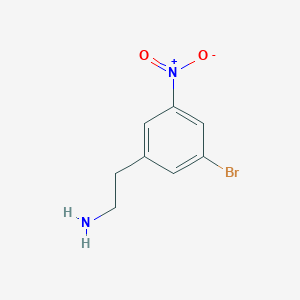
![Potassium (6,6-difluorobicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B15312218.png)
